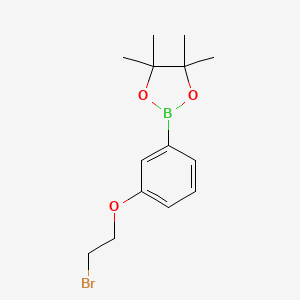

2-(3-(2-Bromoéthoxy)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane

Vue d'ensemble

Description

2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BBrO3 and its molecular weight is 327.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de « l'acide 3-(2-bromoéthoxy)phénylboronique, ester pinacolique » :

Synthèse de dérivés de sulfinamide

Ce composé peut être utilisé pour préparer des dérivés de sulfinamide en réagissant avec du trifluorure de diéthylaminosulfure (DAST) et du phényltrifluoroborate de potassium, qui sont importants dans divers processus de synthèse chimique .

Couplage de Suzuki–Miyaura

Il sert de substrat dans les réactions de couplage de Suzuki–Miyaura, en particulier pour le couplage de divers iodures d'aryle sur Silia Cat Pd (0), un processus largement utilisé dans la synthèse de composés organiques complexes .

Étude des interactions protéine-protéine (IPP)

Polymères sensibles au glucose

Une application biomédicale importante est sa capacité à fonctionner comme des polymères sensibles au glucose, permettant une libération d'insuline autorégulée dans le traitement du diabète et fonctionnant comme un agent de diagnostic .

Cicatrisation des plaies et ciblage tumoral

Ces conjugués ont été utilisés dans la cicatrisation des plaies et le ciblage tumoral en raison de leurs propriétés uniques qui interagissent avec les systèmes biologiques .

Synthèse d'inhibiteurs de kinase

Il peut être utilisé comme intermédiaire dans la synthèse de dérivés de furo[3,2-b]pyridine, qui sont de puissants inhibiteurs de kinase, jouant un rôle dans le traitement du cancer et d'autres maladies où l'activité de la kinase est un facteur .

Systèmes d'administration de médicaments

Un système d'administration de médicaments sensible aux espèces réactives de l'oxygène (ROS) a été développé en utilisant ce composé en modifiant l'acide hyaluronique avec l'ester pinacolique d'acide phénylboronique pour encapsuler des médicaments comme la curcumine .

Études d'hydrolyse

La susceptibilité à l'hydrolyse des esters pinacoliques de phénylboronique a été étudiée, la cinétique dépendant des substituants sur le cycle aromatique et des niveaux de pH, fournissant des informations sur les mécanismes réactionnels dans des conditions physiologiques .

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids and their esters are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids and their esters are known to influence a variety of biochemical pathways due to their ability to interact with various biological targets .

Result of Action

The interaction of boronic acids and their esters with various biological targets can lead to a range of potential effects, depending on the specific target and the nature of the interaction .

Action Environment

The action of 2-(3-(2-Bromoethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Therefore, environmental factors can potentially influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

2-[3-(2-bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIJFVBZZHBRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674479 | |

| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-91-9 | |

| Record name | 2-[3-(2-Bromoethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)

![3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid](/img/structure/B1522198.png)

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)

amine hydrochloride](/img/structure/B1522201.png)